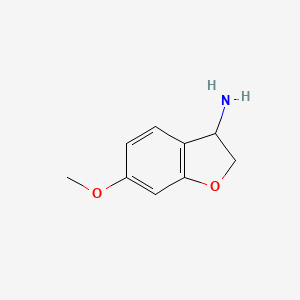

3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY-

Beschreibung

Historical Context and Nomenclature

The systematic nomenclature of 6-methoxy-2,3-dihydro-1-benzofuran-3-amine reflects the International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic systems. The compound is alternatively referred to as 3-benzofuranamine, 2,3-dihydro-6-methoxy- in Chemical Abstracts Service indexing systems. The development of this compound class emerged from broader research into benzofuran derivatives, which have been recognized among the top 100 ring structures present in human clinical drugs. The historical significance of benzofuran scaffolds in pharmaceutical development has driven extensive synthetic methodology development, particularly for 3-functionalized benzofuran molecules that frequently appear as core structures in various natural and synthetic molecules with proven biological activities.

The nomenclature system for this compound reflects its structural complexity, incorporating multiple functional group designations. The "6-methoxy" designation indicates the presence of a methoxy group (-OCH3) at the 6-position of the benzofuran ring system. The "2,3-dihydro" component signifies the saturation of the 2,3-bond in the furan ring portion, distinguishing it from the fully aromatic benzofuran structure. The "3-amine" portion identifies the primary amine functional group attached at the 3-position of the dihydrobenzofuran scaffold.

Structural Classification within Benzofuran Derivatives

6-Methoxy-2,3-dihydro-1-benzofuran-3-amine belongs to the broader classification of dihydrobenzofuran derivatives, which represent a significant subclass within the benzofuran family. Benzofuran derivatives are characterized by a fused benzene and furan ring system, and the dihydro variants feature partial saturation of the furan ring. Within this classification system, the compound specifically represents an amino-substituted dihydrobenzofuran with methoxy functionalization.

The structural classification can be organized hierarchically, beginning with the parent benzofuran scaffold and progressing through increasingly specific substitution patterns. The compound shares structural similarities with other methoxy-substituted benzofuran derivatives found in the literature, including related compounds such as 5-methoxy-2,3-dihydro-1-benzofuran derivatives and 7-methoxy analogs. These structural relationships highlight the systematic nature of benzofuran derivative development and the importance of positional isomerism in determining biological activity and chemical properties.

Table 1: Structural Classification of Related Benzofuran Derivatives

| Compound Name | Substitution Pattern | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 6-Methoxy-2,3-dihydro-1-benzofuran-3-amine | 6-methoxy, 3-amino | C9H11NO2 | Primary amine, methoxy at 6-position |

| 5-Methoxy-2,3-dihydro-1-benzofuran-3-amine | 5-methoxy, 3-amino | C9H11NO2 | Primary amine, methoxy at 5-position |

| 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine | 7-methoxy, 3-amino | C9H11NO2 | Primary amine, methoxy at 7-position |

| N-ethyl-5-methoxy-2,3-dihydro-1-benzofuran-3-amine | 5-methoxy, 3-N-ethylamino | C11H15NO2 | Secondary amine, methoxy at 5-position |

The classification system also encompasses stereochemical variants of the compound, with the (3R)-configuration representing one of the most extensively studied forms. This stereochemical diversity adds another layer of complexity to the structural classification and influences both the synthetic approaches and potential biological activities of these compounds.

Chemical Significance and Research Interest

The chemical significance of 6-methoxy-2,3-dihydro-1-benzofuran-3-amine stems from its position within the broader context of benzofuran derivative research, which has demonstrated substantial importance in medicinal chemistry applications. Benzofuran derivatives have shown potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia, while also revealing anti-infective properties against microorganisms including viruses, bacteria, and parasites. The specific structural features of 6-methoxy-2,3-dihydro-1-benzofuran-3-amine contribute to its research interest through the combination of the pharmacologically relevant benzofuran scaffold with functional groups that can participate in hydrogen bonding and other molecular interactions.

Recent research has emphasized the importance of 3-substituted benzofurans in pharmaceutical development, with particular attention to their role as key fragments in various natural and synthetic molecules. The presence of the amine functional group at the 3-position provides opportunities for further derivatization and pharmaceutical optimization, while the methoxy group contributes to the electronic properties and potential metabolism of the compound. Research interest has been particularly focused on the development of efficient synthetic methodologies for accessing these compounds, with several recent publications describing novel approaches to benzofuran synthesis.

The compound's research significance is further enhanced by its potential applications in diversity-oriented synthesis strategies, where the benzofuran scaffold serves as a privileged structure for generating compound libraries with diverse biological activities. The systematic study of structure-activity relationships within this compound class has revealed important insights into the molecular features responsible for biological activity, particularly the role of substitution patterns and stereochemistry in determining pharmacological properties.

Stereochemical Considerations

The stereochemical aspects of 6-methoxy-2,3-dihydro-1-benzofuran-3-amine represent a critical component of its chemical characterization and biological activity profile. The compound contains a stereogenic center at the 3-position, where the amine functional group is attached, resulting in the possibility of two enantiomeric forms: (3R) and (3S) configurations. The stereochemical configuration significantly influences the three-dimensional structure of the molecule and consequently affects its interactions with biological targets and synthetic intermediates.

The (3R)-enantiomer has received particular attention in research applications, with detailed characterization including specific optical rotation data and stereochemical assignment confirmed through various analytical techniques. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the configuration at the 3-carbon is determined by the relative priorities of the attached substituents: the amine group, the benzofuran ring system, and the hydrogen atom.

Table 2: Stereochemical Properties of 6-Methoxy-2,3-dihydro-1-benzofuran-3-amine Enantiomers

| Configuration | IUPAC Name | InChI Key | Specific Properties |

|---|---|---|---|

| (3R)-form | (3R)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine | FJQGFWWHXWCVGK-QRPNPIFTSA-N | Most studied enantiomer |

| (3S)-form | (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine | FJQGFWWHXWCVGK-LURJTMIESA-N | Less characterized form |

The stereochemical considerations extend beyond simple enantiomerism to include conformational analysis of the dihydrobenzofuran ring system. The six-membered benzene ring maintains its aromatic planarity, while the five-membered dihydrofuran ring adopts specific conformations that influence the overall molecular geometry. These conformational preferences affect the spatial arrangement of the amine and methoxy functional groups, potentially influencing their ability to participate in intermolecular interactions and biological recognition processes.

Eigenschaften

IUPAC Name |

6-methoxy-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4,8H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNFZTRISBVHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001280958 | |

| Record name | 2,3-Dihydro-6-methoxy-3-benzofuranamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109926-37-6 | |

| Record name | 2,3-Dihydro-6-methoxy-3-benzofuranamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109926-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-6-methoxy-3-benzofuranamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Copper-Catalyzed Cyclization Strategies

Copper-mediated reactions are widely employed in benzofuran synthesis due to their efficiency in facilitating cross-coupling and cyclization steps. A notable approach involves the use of o-hydroxy aldehydes (15 ), amines (17 ), and alkynes (16 ) in the presence of copper iodide (CuI) and deep eutectic solvents (DES) such as choline chloride-ethylene glycol (ChCl·EG) . For 3-benzofuranamine derivatives, this method could be adapted by starting with 6-methoxy-2-hydroxybenzaldehyde (15a ) and a propargylamine derivative (16a ). The reaction proceeds via iminium ion formation, followed by copper acetylide attack and intramolecular cyclization to yield the dihydrobenzofuran core (Scheme 1). Reported yields for analogous benzofurans range from 70% to 91% .

Key Advantages :

-

DES stabilizes polar intermediates, enhancing reaction efficiency.

-

Electron-donating groups (e.g., methoxy) improve yields due to resonance effects.

Limitations :

-

Requires precise control of stoichiometry to avoid overfunctionalization.

Rhodium-Catalyzed C–H Activation

Rhodium complexes enable direct C–H functionalization, bypassing prefunctionalized substrates. A rhodium-catalyzed annulation between N-benzoxyacetamide (48 ) and substituted benzoic acids (49 ) has been reported for benzofuran synthesis . For the target compound, 6-methoxy-m-hydroxybenzoic acid (61a ) could undergo C–H alkenylation with a propargylamine derivative, followed by cyclization via β-oxygen elimination (Scheme 2). This method affords moderate to good yields (30–80%) for substituted benzofurans .

Reaction Conditions :

-

Catalyst: CpRh (cyclopentadienyl rhodium complex).

-

Solvent: Dichloromethane.

-

Additive: Sodium pivalate (NaOPiv·H₂O).

Challenges :

-

Electron-withdrawing groups (e.g., -NO₂) reduce yields, necessitating protective group strategies for the amine.

Catalyst-Free Epoxide Ring-Opening Cyclization

A catalyst-free method utilizing substituted nitro epoxides (109 ) and o-hydroxy aldehydes (15 ) has been demonstrated for dihydrobenzofuran synthesis (Scheme 3) . Starting with 6-methoxy-2-hydroxybenzaldehyde (15a ) and a nitroepoxide bearing an amine precursor, the reaction proceeds via epoxide ring opening, intramolecular cyclization, and water elimination. Yields for analogous compounds range from 33% to 84% .

Mechanistic Insights :

-

Deprotonation of the hydroxyl group by K₂CO₃.

-

Nucleophilic attack on the epoxide, forming an alkoxide intermediate.

-

Cyclization and aromatization to yield the dihydrobenzofuranamine.

Optimization Tips :

-

Use dimethylformamide (DMF) as a polar aprotic solvent to enhance solubility.

Palladium-Mediated Cross-Coupling Approaches

Palladium catalysts are effective for constructing benzofuran cores via Suzuki-Miyaura or Buchwald-Hartwig couplings. A patent describing the synthesis of dronedarone intermediates highlights the utility of palladium in forming N-sulfonamide-substituted benzofurans . For 3-benzofuranamine, a similar strategy could involve coupling a boronic acid-functionalized dihydrobenzofuran with a protected amine reagent (e.g., N-Boc-amine) (Scheme 4).

Typical Conditions :

-

Catalyst: Pd(PPh₃)₄.

-

Ligand: XPhos.

-

Base: Cs₂CO₃.

Yield Considerations :

-

Electron-rich aryl boronic acids improve coupling efficiency.

Iron/Copper Tandem Catalysis

A one-pot iodination/cyclization method using FeCl₃ and CuI has been reported for dihydrobenzofurans . Applying this to 3-methoxy-2-iodophenylacetamide (1p ) could yield the target compound via iodination at position 3, followed by copper-mediated cyclization with an amine nucleophile (Scheme 5). Yields for analogous systems reach 65–85% .

Critical Parameters :

-

Temperature: 80–100°C for FeCl₃-mediated iodination.

-

Solvent: γ-Valerolactone (GVL) enhances aerobic oxidation.

Functionalization of Dihydrobenzofuran Intermediates

Post-cyclization modifications offer routes to install the amine group. For example, reductive amination of a ketone-functionalized dihydrobenzofuran (e.g., 113 ) using ammonium acetate and NaBH₃CN could introduce the amine moiety (Scheme 6) .

Example Protocol :

-

Synthesize 6-methoxy-2,3-dihydrobenzofuran-3-one via AlCl₃/TFA-mediated cyclization .

-

Reduce ketone to alcohol using LiAlH₄.

-

Convert alcohol to amine via Mitsunobu reaction with phthalimide.

-

Deprotect phthalimide using hydrazine.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield Range | Key Advantages | Limitations |

|---|---|---|---|---|

| Copper Catalysis | CuI/DBU | 70–91% | High yields, eco-friendly solvents | Sensitive to oxygen moisture |

| Rhodium C–H Activation | CpRh | 30–80% | Direct functionalization | Costly catalysts |

| Catalyst-Free Cyclization | None | 33–84% | No metal residues | Longer reaction times |

| Palladium Cross-Coupling | Pd(PPh₃)₄ | 50–75% | Modular substrate scope | Requires prefunctionalized reagents |

| Iron/Copper Tandem | FeCl₃/CuI | 65–85% | One-pot efficiency | Limited to iodinated precursors |

Analyse Chemischer Reaktionen

Types of Reactions

3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Anti-Emetic and Neuroleptic Properties

3-Benzofuranamine derivatives have been studied for their potential as anti-emetic and neuroleptic agents. These compounds exhibit properties that stimulate gastrointestinal motility, which can be beneficial in treating disorders related to the central nervous system (CNS) and gastrointestinal tract. For instance, certain benzofuran derivatives have shown effectiveness in enhancing colonic motility, making them candidates for further development in treating conditions like nausea and vomiting .

2. Cardiac Arrhythmia Treatment

One of the significant applications of benzofuran derivatives is in the treatment of cardiac arrhythmias. Dronedarone, a drug derived from benzofuran structures, has been approved for maintaining normal heart rhythms in patients with atrial fibrillation or flutter. The modification of benzofuran to create Dronedarone has resulted in a compound with reduced toxicity compared to its predecessor, Amiodarone .

Synthetic Chemistry Applications

1. Synthetic Intermediates

3-Benzofuranamine serves as a valuable synthetic intermediate in the production of various chemical entities. Its structure allows for modifications that lead to the synthesis of more complex molecules used in pharmaceutical formulations. For example, it can be utilized to create other benzofuran derivatives that possess specific therapeutic effects .

2. Research and Development

The compound is also used in research settings to explore new therapeutic avenues. Its unique chemical structure allows researchers to investigate its interactions with biological systems, leading to the discovery of new drugs targeting various diseases .

Case Study 1: Dronedarone Development

Dronedarone was developed from benzofuran derivatives to provide a safer alternative for patients with cardiac arrhythmias. Clinical trials demonstrated its efficacy in maintaining sinus rhythm with a lower incidence of side effects compared to Amiodarone, showcasing the importance of modifying existing compounds for improved therapeutic outcomes .

Case Study 2: Gastrointestinal Motility Studies

Research has indicated that certain benzofuran derivatives enhance gastrointestinal motility. A study published in a pharmacological journal highlighted how these compounds could mitigate symptoms associated with gastrointestinal disorders by promoting colonic movement, thus reducing nausea and improving patient comfort .

Wirkmechanismus

The mechanism of action of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell growth and proliferation. The compound’s ability to induce apoptosis (programmed cell death) in cancer cells is one of the key mechanisms by which it exerts its anticancer effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations

- Substituent Effects: Methoxy (6-OCH₃): Enhances polarity and electron density in the aromatic ring compared to methyl (6-CH₃) or trifluoromethyl (6-CF₃) groups . This may increase solubility in polar solvents.

- Functional Groups: The primary amine (3-NH₂) in the target compound offers nucleophilic reactivity, distinct from the lactone in 5,6-dimethoxyisobenzofuranone or the pyridin-3-amine in ’s compound .

- Molecular Weight :

Spectroscopic and Physical Properties

- IR/NMR : Methoxy groups typically show strong C-O stretching (~1250 cm⁻¹ in IR) and deshielded aromatic protons in NMR. Amine protons appear as broad peaks near δ 1–5 ppm .

- Mass Spectrometry : The target compound’s molecular ion (m/z ~165) would differ from methyl (m/z 149) or trifluoromethyl (m/z 209) analogs .

Biologische Aktivität

3-Benzofuranamine, 2,3-dihydro-6-methoxy- (CAS No. 109926-37-6) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by its benzofuran structure, which is known for various biological activities. The methoxy group at the 6-position contributes to its pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 161.22 g/mol.

The biological activity of 3-benzofuranamine, 2,3-dihydro-6-methoxy- is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The specific mechanisms of action are still under investigation but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in metabolic pathways or disease processes.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Neuroprotective Effects

Benzofuran derivatives have been studied for their neuroprotective properties. Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and excitotoxicity. This suggests that 3-benzofuranamine, 2,3-dihydro-6-methoxy- may also exhibit neuroprotective effects.

Case Studies and Experimental Data

- Cell Viability Assays : In vitro studies have demonstrated the effects of benzofuran derivatives on various cancer cell lines. These studies typically employ MTT assays to assess cell viability post-treatment with varying concentrations of the compound.

- Mechanistic Studies : Research has utilized Western blotting and flow cytometry to analyze apoptotic markers and cell cycle distribution in treated cells.

| Study | Compound Tested | Cell Line | Key Findings |

|---|---|---|---|

| Benzofuran Derivative | HeLa | Induced apoptosis via caspase activation | |

| Benzofuran Derivative | PC-12 | Neuroprotection against glutamate-induced toxicity |

Safety and Toxicology

Safety data sheets for 3-benzofuranamine indicate a need for caution during handling due to potential toxicity. While specific toxicity studies on this compound are scarce, general guidelines suggest monitoring exposure levels to prevent adverse effects.

Q & A

Q. What are the common synthetic routes for preparing 2,3-dihydrobenzofuranamine derivatives, and how can the methoxy and amine groups be selectively introduced?

Methodological Answer: Synthesis typically involves cyclization reactions using substituted benzaldehydes or acetophenones as precursors. For example, Knoevenagel condensation followed by catalytic hydrogenation can yield the 2,3-dihydrobenzofuran core . Selective introduction of the methoxy group is achieved via Williamson ether synthesis or nucleophilic aromatic substitution under alkaline conditions. The primary amine group is often introduced via reductive amination or nitration followed by hydrogenation . Key challenges include regioselectivity and avoiding over-reduction; monitoring reaction progress with TLC and LC-MS is critical .

Q. What spectroscopic techniques are most effective for characterizing the structure of 2,3-dihydro-6-methoxybenzofuranamine?

Methodological Answer:

- NMR : -NMR reveals the methoxy group as a singlet at ~3.8 ppm and the dihydrobenzofuran protons as multiplet signals between 3.0–4.5 ppm. -NMR confirms the aromatic carbons (100–160 ppm) and the methoxy carbon (~55 ppm) .

- IR : Stretching vibrations for NH (3350–3450 cm) and C-O (1250 cm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 178.0868 (calculated for CHNO) .

Q. How does the solubility and stability of this compound influence experimental design in aqueous vs. organic media?

Methodological Answer: The compound’s primary amine and methoxy groups confer moderate polarity, making it soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies in recommend storage under inert gas (N) at –20°C to prevent oxidation . For aqueous assays, use sonication with 0.1% Tween-80 or cyclodextrin-based solubilization. Stability in acidic/basic conditions should be tested via HPLC to detect degradation products .

Advanced Research Questions

Q. How does stereochemistry at the 3-position (e.g., 3S vs. 3R configurations) affect the compound’s bioactivity, and what chiral resolution methods are suitable?

Methodological Answer: Enantiomeric differences can significantly alter receptor binding. For example, (3S)-configured analogs in show enhanced pharmacokinetic profiles due to stereospecific interactions . Chiral resolution involves:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase.

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .

Validate enantiopurity via polarimetry and circular dichroism (CD) spectroscopy.

Q. What strategies can address contradictory data in cytotoxicity studies of 2,3-dihydrobenzofuranamine derivatives?

Methodological Answer: Contradictions often arise from assay variability (e.g., MTT vs. ATP-based assays) or impurity profiles. Mitigation steps:

- Reproducibility Checks : Re-test compounds using standardized protocols (e.g., NCI-60 panel) .

- Impurity Profiling : Use LC-HRMS to identify trace byproducts (e.g., oxidized amines) that may skew results .

- Dose-Response Curves : Establish EC values across multiple cell lines to distinguish true cytotoxicity from assay artifacts .

Q. How can computational modeling predict the reactivity of the methoxy group in electrophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution. The methoxy group’s +M effect directs electrophiles to the para position relative to the oxygen. Compare HOMO-LUMO gaps to predict regioselectivity in nitration or halogenation . Validate predictions experimentally via -NMR monitoring of reaction intermediates.

Q. What functionalization strategies enhance the compound’s utility as a pharmacophore in drug discovery?

Methodological Answer:

- N-Functionalization : Introduce sulfonamide or urea groups via reaction with sulfonyl chlorides or isocyanates (e.g., ’s benzofuran-2-sulfonyl chloride) .

- Ring Modification : Incorporate halogens (e.g., Br at C-5) via Pd-catalyzed cross-coupling to improve binding affinity .

Screen derivatives using SPR (surface plasmon resonance) for target engagement and ADMET profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.